molecular formula C17H29ClN2O4 B13804166 N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride CAS No. 78128-69-5

N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride

Katalognummer: B13804166
CAS-Nummer: 78128-69-5
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: KJBDRVPNJCNKGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C17H29ClN2O4. It has an average mass of 360.876 Da and a monoisotopic mass of 360.181580 Da . This compound is known for its unique structure, which includes hydroxyethyl and propoxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE typically involves the reaction of 2-hydroxyethylamine with 3-(2-propoxybenzoylamino)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and propoxybenzoyl groups allow the compound to bind to proteins and enzymes, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE stands out due to its unique combination of hydroxyethyl and propoxybenzoyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

78128-69-5

Molekularformel

C17H29ClN2O4

Molekulargewicht

360.9 g/mol

IUPAC-Name

bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride

InChI

InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H

InChI-Schlüssel

KJBDRVPNJCNKGW-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.